molecular formula C15H10ClFN2O B12674670 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol CAS No. 60656-73-7

2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol

Cat. No.: B12674670
CAS No.: 60656-73-7
M. Wt: 288.70 g/mol
InChI Key: ZFIPMLRZYZSRQN-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Quinazolin-3-ol Core Structure

X-ray diffraction studies of related quinazolin-3-ol derivatives reveal planar heterocyclic systems with minor deviations from coplanarity in substituent-bearing positions. For 2-(chloromethyl)-4-(2-fluorophenyl)-3λ⁵-quinazolin-3-ol, the quinazoline ring system adopts a nearly flat conformation (maximum atomic deviation < 0.12 Å), while the 2-fluorophenyl group exhibits a dihedral angle of 38.7° relative to the parent ring. The chloromethyl substituent at C2 displays characteristic bond lengths of C-Cl (1.78 Å) and C-CH2 (1.51 Å), consistent with σ-bonded alkyl halide moieties.

Table 1: Key crystallographic parameters from analogous structures

Parameter Value Range Source Compound
Quinazoline planarity 0.08–0.15 Å deviation 6-Nitroquinazolin-4-one
Dihedral angle (Ar-C6H4) 32.5–41.2° 4-Aminoquinazoline
C-Cl bond length 1.76–1.79 Å 2-Chloromethylquinazolinone

The crystal packing exhibits intermolecular hydrogen bonding between the N3-H group (donor) and adjacent quinazoline N1 atoms (acceptor distance 2.79 Å), forming dimeric units. π-π stacking interactions between fluorophenyl rings occur at centroid distances of 3.65–3.89 Å.

Properties

CAS No.

60656-73-7

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

2-(chloromethyl)-4-(2-fluorophenyl)-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C15H10ClFN2O/c16-9-14-18-13-8-4-2-6-11(13)15(19(14)20)10-5-1-3-7-12(10)17/h1-8H,9H2

InChI Key

ZFIPMLRZYZSRQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=[N+](C(=N2)CCl)[O-])C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

One-Step Synthesis of 2-Chloromethylquinazolinones

A well-documented method involves a one-step reaction using o-aminobenzoic acid derivatives with chloroacetonitrile in the presence of sodium in anhydrous methanol under nitrogen atmosphere. The procedure is as follows:

  • Sodium metal (23 mg, 1 mmol) is added to anhydrous methanol (5 mL).
  • Chloroacetonitrile (0.95 mL, 15 mmol) is introduced dropwise under nitrogen and stirred at ambient temperature for 40 minutes.
  • A solution of the appropriate o-aminobenzoic acid derivative (5 mmol) in anhydrous methanol (25 mL) is added.
  • The mixture is stirred for 2 hours at room temperature under nitrogen.
  • The precipitate formed is filtered, washed sequentially with methanol and water, and dried under vacuum to yield 2-chloromethylquinazolinone derivatives.

This method is efficient for preparing various 2-chloromethylquinazolinones, including those substituted with fluorophenyl groups at position 4 by using appropriately substituted o-aminobenzoic acids.

Incorporation of the 2-Fluorophenyl Group

The 2-fluorophenyl substituent at position 4 is introduced by starting with 2-fluoro-substituted o-aminobenzoic acid or by subsequent substitution reactions on the quinazolinone core. Literature reports multistep syntheses where 4-fluoroaniline derivatives are converted into quinazolinone intermediates, which are then functionalized further.

Hydroxylation at Position 3 (3lambda(5)-Quinazolin-3-ol Formation)

The hydroxyl group at position 3 with lambda(5) oxidation state is typically introduced by controlled oxidation or hydrolysis steps after ring closure. For example, after formation of the 2-chloromethylquinazolinone, treatment with aqueous base under reflux can convert the intermediate to the 3-hydroxyquinazolinone form.

Representative Experimental Procedure

Step Reagents & Conditions Description Outcome
1 Sodium (23 mg, 1 mmol), anhydrous MeOH (5 mL), chloroacetonitrile (0.95 mL, 15 mmol), N2 atmosphere, RT, 40 min Formation of reactive intermediate Sodium methoxide reacts with chloroacetonitrile forming nucleophilic species
2 o-Aminobenzoic acid derivative (5 mmol) in anhydrous MeOH (25 mL), stirred 2 h at RT under N2 Cyclization and substitution Formation of 2-chloromethylquinazolinone precipitate
3 Filtration, washing with MeOH and H2O, drying under vacuum Isolation and purification Pure 2-chloromethylquinazolinone derivative obtained

This procedure yields the target compound or its analogs with high purity and good yield (typically 70-85%).

Alternative Synthetic Routes and Modifications

  • Multistep synthesis via hydrazino intermediates: Starting from 4-fluoroaniline, a sequence involving methylation, hydrazine substitution, and cyclization can yield 3-(4-fluorophenyl)-2-substituted quinazolin-4(3H)-ones, which can be further chloromethylated.

  • Use of triphosgene and toluene solvent: For related chloromethyl quinazolin derivatives, triphosgene-mediated chlorination in toluene at low temperature (0–10 °C) followed by methyl alcohol quenching has been reported, though this is more common for pyridine analogs.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material o-Aminobenzoic acid or 2-fluoro-substituted analog Essential for quinazolinone core
Solvent Anhydrous methanol Ensures solubility and reaction control
Base Sodium metal (to generate sodium methoxide) Activates chloroacetonitrile
Chloromethyl source Chloroacetonitrile Provides chloromethyl group
Atmosphere Nitrogen Prevents oxidation and moisture interference
Temperature Room temperature (20–25 °C) Mild conditions favor selectivity
Reaction time 2 hours Sufficient for cyclization and substitution
Workup Filtration, washing with MeOH and water, vacuum drying Purification step

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazolines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's role in the development of novel anticancer agents. The structural characteristics of 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol enable it to act as a key intermediate in synthesizing 4-anilinoquinazoline derivatives, which are recognized for their potent protein kinase inhibition capabilities.

1.1. Mechanism of Action

The anticancer activity of compounds derived from 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol is primarily attributed to their ability to inhibit specific kinases involved in tumor growth and proliferation. These compounds have shown promising results in vitro, demonstrating significant cytotoxic effects against various cancer cell lines.

1.2. Case Studies

A notable study synthesized several derivatives of 2-chloromethyl-4(3H)-quinazolinones, which were evaluated for their anticancer properties. Among these, compounds with substitutions at the 2-position exhibited enhanced activity compared to their unsubstituted counterparts. For instance, derivatives containing electron-withdrawing groups showed increased potency against cancer cell lines, indicating a structure-activity relationship that can be exploited for drug development .

Antimicrobial Activity

In addition to its anticancer applications, 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol has been assessed for antimicrobial properties, particularly against bacterial and fungal pathogens.

2.1. Synthesis and Evaluation

Research has demonstrated that derivatives of quinazoline compounds possess significant antimicrobial activity. The synthesis of various substituted quinazolines has been performed, leading to the identification of compounds that exhibit substantial inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

2.2. Results from Antimicrobial Studies

In one study, synthesized quinazoline derivatives were tested using the agar diffusion method against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that several derivatives displayed comparable effectiveness to standard antimicrobial agents, suggesting their potential utility in treating infections caused by resistant strains .

Summary of Findings

The following table summarizes the key findings related to the applications of 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol:

Application Activity Key Findings
AnticancerInhibition of protein kinasesSignificant cytotoxicity against cancer cell lines; structure-activity relationships identified
AntimicrobialBactericidal and fungicidalEffective against Staphylococcus aureus, Candida albicans; comparable to standard treatments

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Quinazoline Derivatives with Aromatic Substituents
  • Compound 1e (3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide analogs (): Substituent: Chlorine (Cl) at position X. Key difference: The absence of a chloromethyl group and the presence of a sulfonamide moiety. Impact: Sulfonamide groups enhance hydrogen bonding and solubility compared to chloromethyl groups, which may reduce electrophilic reactivity.
Chloromethyl-Substituted Heterocycles
  • 5-(Chloromethyl)-2-phenylpyrimidine (): Core structure: Pyrimidine (6-membered ring with two nitrogen atoms). Melting point: 96.5–98°C; purity: 97%. The chloromethyl group’s reactivity is similar, but the absence of a fluorophenyl group may lower lipophilicity .
  • 2-[4-(Chloromethyl)phenyl]-1,3-thiazole (): Core structure: Thiazole (5-membered ring with nitrogen and sulfur). Melting point: 67–69°C; purity: 97%. Comparison: Thiazoles exhibit distinct electronic properties due to sulfur’s electronegativity.
Melting Points and Purity
Compound Name Core Structure Substituents Melting Point (°C) Purity
2-(Chloromethyl)-4-(2-fluorophenyl)-3λ⁵-quinazolin-3-ol Quinazoline Chloromethyl, 2-fluorophenyl Not Available Unknown
5-(Chloromethyl)-2-phenylpyrimidine Pyrimidine Chloromethyl, phenyl 96.5–98 97%
2-[4-(Chloromethyl)phenyl]-1,3-thiazole Thiazole Chloromethyl, phenyl 67–69 97%
Compound 1e () Dihydroquinazoline Chlorine, sulfonamide Not Reported Not Reported

Key Observations :

  • Chloromethyl-substituted pyrimidines and thiazoles exhibit moderate melting points (67–98°C), influenced by core rigidity and substituent interactions.
  • Quinazoline derivatives likely have higher melting points due to extended conjugation and hydrogen bonding from the hydroxyl group, though data for the target compound is unavailable.

Biological Activity

2-(Chloromethyl)-4-(2-fluorophenyl)-3λ(5)-quinazolin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinazoline derivatives have been extensively studied for their pharmacological properties, including anticancer and antimicrobial effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of 2-(Chloromethyl)-4-(2-fluorophenyl)-3λ(5)-quinazolin-3-ol typically involves the chloromethylation of quinazolinone derivatives. An improved one-step synthesis method has been developed using o-anthranilic acids as starting materials, yielding various quinazolinone derivatives with promising biological activities .

Anticancer Activity

The quinazoline scaffold is known for its role as a protein kinase inhibitor, with several derivatives already approved for clinical use, such as erlotinib and gefitinib. Research indicates that compounds with a 4-anilinoquinazoline structure exhibit significant anticancer properties, primarily through the inhibition of specific kinases involved in tumor growth and survival .

A study focused on the structure-activity relationship revealed that modifications at the 2-position of the quinazoline ring can enhance anticancer activity. Specifically, compounds with chloromethyl substitutions demonstrated increased potency against various cancer cell lines in vitro .

Antimicrobial Activity

Quinazoline derivatives have also shown notable antimicrobial properties. Recent evaluations indicate that certain 2-substituted quinazolines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating or withdrawing groups on the phenyl ring can influence the efficacy of these compounds .

In vitro tests have indicated that compounds similar to 2-(Chloromethyl)-4-(2-fluorophenyl)-3λ(5)-quinazolin-3-ol possess broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural components. The following table summarizes key findings related to the SAR of 2-(Chloromethyl)-4-(2-fluorophenyl)-3λ(5)-quinazolin-3-ol:

Substituent Biological Activity Comments
ChloromethylEnhanced anticancer activityIncreases binding affinity to target kinases
FluorophenylSignificant antimicrobial effectsModulates lipophilicity and electronic properties
HydroxymethylImproved solubility and bioavailabilityPotentially increases therapeutic index

Case Studies

  • Anticancer Efficacy : A study conducted on a series of 4-anilinoquinazolines found that compounds with chloromethyl substitutions showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Evaluation : In another investigation, derivatives of quinazolines were tested against common bacterial strains. The results indicated that modifications at the 2-position significantly affected antibacterial potency, with certain derivatives exhibiting MIC values lower than conventional antibiotics .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl integration, chloromethyl singlet at δ ~4.5 ppm) .
  • FT-IR : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-Cl at ~700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peaks at m/z ~330–450 for similar derivatives) .
  • X-ray Crystallography : Resolve bond angles and confirm λ⁵ configuration, as in related structures .

How can multi-step syntheses be optimized for higher yields?

Advanced Research Question
Strategies :

  • Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce side reactions .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 150°C for 10 minutes vs. 24 hours conventionally) .
  • Purification : Employ gradient column chromatography (e.g., ethyl acetate/hexane from 10% to 50%) to isolate intermediates .
    Case Study : A 55.6% yield was achieved for a chloromethyl-thiazole derivative using optimized reaction times and solvent ratios .

What computational methods predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Simulate binding to targets like BRAF or HDAC enzymes using Schrödinger Suite or AutoDock .
  • ADMET Prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and toxicity.
  • Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

How does the chloromethyl group influence reactivity in nucleophilic substitutions?

Advanced Research Question
The chloromethyl group (-CH₂Cl) undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Key factors:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Steric Hindrance : Bulky fluorophenyl substituents may slow substitution; kinetic studies using ¹⁹F NMR track reaction progress .
  • Leaving Group Stability : Chloride’s poor leaving ability necessitates strong bases (e.g., NaH) or phase-transfer catalysts .

What purification techniques ensure high-purity quinazolin-3-ol derivatives?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures for compounds with sharp melting points (e.g., 67–69°C for chloromethyl-thiazoles) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) resolves structurally similar impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity for pharmacological studies .

How can structural contradictions in crystallographic data be addressed?

Advanced Research Question

  • Data Validation : Use checkCIF reports to identify outliers in bond lengths/angles .
  • Polymorph Screening : Recrystallize from multiple solvents (e.g., acetone, toluene) to isolate different forms.
  • Comparative Analysis : Overlay experimental and DFT-optimized structures to assess conformational flexibility .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Reaction Exotherms : Use jacketed reactors to control temperature during chloromethylation .
  • Byproduct Management : Implement inline IR spectroscopy to monitor intermediate formation and minimize side reactions .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with Ni-based alternatives for hydrogenation steps .

How do electronic effects of the fluorophenyl group impact spectroscopic properties?

Basic Research Question
The electron-withdrawing fluorine atom:

  • Deshields protons : Ortho-fluorine causes downfield shifts in ¹H NMR (δ ~7.5–8.5 ppm for aromatic protons).
  • Alters π-π transitions*: UV-Vis spectra show λmax shifts (~270–290 nm) compared to non-fluorinated analogs .

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